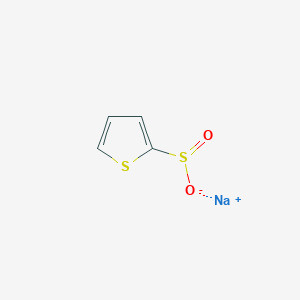
Sodium Thiophene-2-sulfinate
描述
Sodium Thiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃NaO₂S₂. It is a versatile synthetic reagent used in various chemical reactions and industrial applications. This compound is particularly known for its role in forming methylenecyclopropanes and its reactivity with oxidizing agents .
作用机制
Target of Action
Sodium Thiophene-2-sulfinate is primarily used as a building block in the synthesis of organosulfur compounds . It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .
Mode of Action
The compound interacts with its targets through S–S, N–S, and C–S bond-forming reactions . It plays a dual role in reactions, acting as both a trigger and a source in radical processes .
Biochemical Pathways
This compound is involved in the synthesis of many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . It also contributes to the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Result of Action
The result of this compound’s action is the formation of a variety of organosulfur compounds . These compounds have wide applications in industrial chemistry and material science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemical reagents . For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .
生化分析
Biochemical Properties
Sodium Thiophene-2-sulfinate plays a crucial role in various biochemical reactions. It acts as a versatile building block for the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with several enzymes and proteins, including sulfonylating enzymes, which facilitate the transfer of sulfonyl groups to target molecules. The nature of these interactions involves the formation of covalent bonds between the sulfonyl group of this compound and nucleophilic sites on the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are mediated by the sulfonyl group, which can form stable adducts with nucleophilic sites on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can influence its efficacy and toxicity, as its accumulation in certain tissues can lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: Sodium Thiophene-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions: Sodium Thiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfonates.
Reduction: Can be reduced to thiophene-2-sulfinic acid under specific conditions.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides and other strong oxidizers.
Reducing Agents: Hydrogen gas or metal hydrides.
Electrophiles: Anilines and other aromatic compounds.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiophene-2-sulfinic acid: Result of reduction reactions.
Substituted Thiophenes: Products of nucleophilic substitution reactions.
科学研究应用
Sodium Thiophene-2-sulfinate has a wide range of applications in scientific research:
相似化合物的比较
Sodium Benzenesulfinate: Another sodium sulfinate with similar reactivity but different aromatic structure.
Sodium Methanesulfinate: A simpler sulfinate with a single carbon atom attached to the sulfur.
Sodium p-Toluenesulfinate: Similar in reactivity but with a methyl-substituted aromatic ring.
Uniqueness: Sodium Thiophene-2-sulfinate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthesizing thiophene-based compounds, which are important in materials science and pharmaceuticals .
属性
IUPAC Name |
sodium;thiophene-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLXOFIOPVYOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


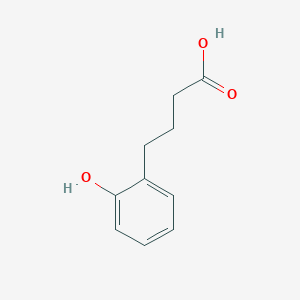
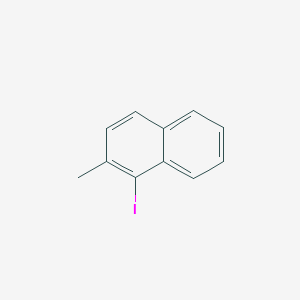
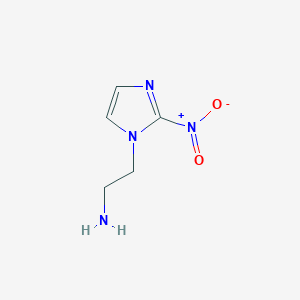
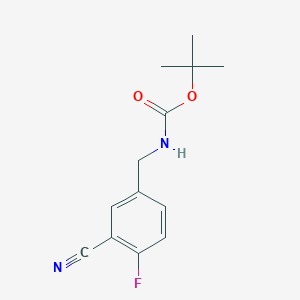
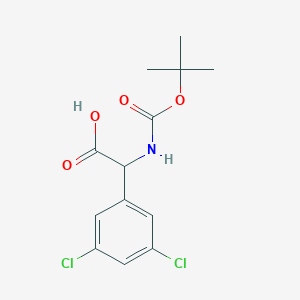
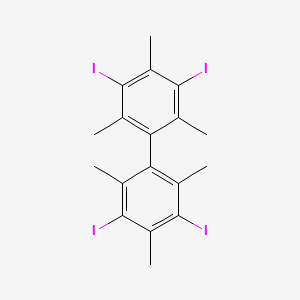
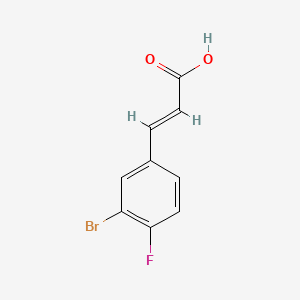
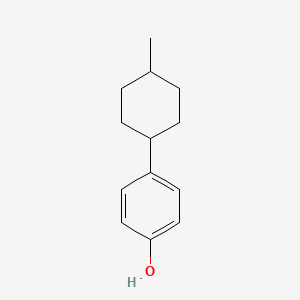
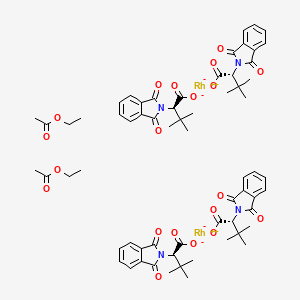
![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)
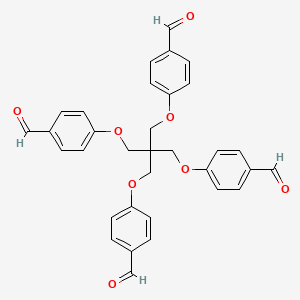

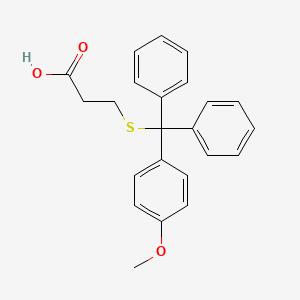
![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)
